molecular formula C19H22Cl2O4 B4947156 1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene

1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene

Cat. No.: B4947156
M. Wt: 385.3 g/mol
InChI Key: VEJUKLSMNNCWEK-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene is a complex organic compound with a unique structure. It is characterized by the presence of multiple ether linkages and chlorinated aromatic rings, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene typically involves multiple steps of organic reactions. The process often starts with the chlorination of a benzene derivative, followed by etherification reactions to introduce the ethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene
  • 1,3-Dichloro-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene

Uniqueness

1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene is unique due to its specific substitution pattern and the presence of multiple ether linkages. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1,3-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c1-13-4-5-17(18(12-13)22-3)24-8-6-23-7-9-25-19-15(20)10-14(2)11-16(19)21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUKLSMNNCWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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